Bis[bis(fluorosulfonyl)amino]calcium, also known as calcium bis(fluorosulfonyl)imide, is an organometallic compound characterized by the presence of calcium and bis(fluorosulfonyl)amine functional groups. This compound is notable for its high thermal and electrochemical stability, making it particularly useful in various applications, including as an electrolyte in electrochemical cells and lithium-ion batteries. Its unique structure allows it to facilitate ion transport and enhance charge transfer efficiency, which is crucial in energy storage technologies.
Common reagents involved in these reactions include strong oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. These reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes .
The synthesis of calcium bis(fluorosulfonyl)imide can be achieved through several methods:
Calcium bis(fluorosulfonyl)imide has a range of applications:
Several compounds share structural similarities with calcium bis(fluorosulfonyl)imide. Here are a few notable examples:
| Compound Name | Formula | Unique Characteristics |
|---|---|---|
| Lithium bis(fluorosulfonyl)imide | F₂NO₄S₂Li | High thermal stability; used primarily in lithium-ion batteries. |
| Potassium bis(fluorosulfonyl)imide | F₂NO₄S₂K | Similar applications as calcium variant but with different solubility properties. |
| Sodium bis(fluorosulfonyl)imide | F₂NO₄S₂Na | Often used in ionic liquid formulations; lower cost compared to lithium variant. |
| Calcium bis(nonafluorobutanesulfonyl)imide | C₁₈F₁₈N₂O₄S₂Ca | Exhibits similar properties but with different fluorinated side chains affecting solubility and reactivity. |
Calcium bis(fluorosulfonyl)imide stands out due to its specific interactions within biological systems and its dual role as both a stable compound and an effective electrolyte in energy storage applications .
The choice of solvent critically influences the reaction kinetics, coordination geometry, and purity of bis[bis(fluorosulfonyl)amino]calcium. Polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred due to their ability to stabilize ionic intermediates while avoiding proton transfer side reactions. In contrast, aqueous media enable rapid ligand exchange but risk hydrolysis of fluorosulfonyl groups, necessitating pH control below 7.0 to prevent decomposition.
A comparative study of solvent dielectric constants and donor numbers reveals distinct coordination behaviors (Table 1). THF (dielectric constant: 7.6) facilitates monodentate ligand coordination, while DMF (dielectric constant: 36.7) promotes bidentate binding through stronger Lewis acid-base interactions. Solvent viscosity also impacts crystallization rates; lower-viscosity media like acetonitrile yield smaller particle sizes (50–200 nm), whereas high-viscosity solvents like glyme produce micron-scale crystals.
Table 1: Solvent Properties and Their Impact on Synthesis
| Solvent | Dielectric Constant | Donor Number | Coordination Mode | Crystal Size (nm) |
|---|---|---|---|---|
| Tetrahydrofuran | 7.6 | 20 | Monodentate | 100–300 |
| Dimethylformamide | 36.7 | 26 | Bidentate | 50–200 |
| Acetonitrile | 37.5 | 14 | Monodentate | 50–150 |
Anion metathesis is pivotal for achieving high-purity bis[bis(fluorosulfonyl)amino]calcium. Reactions between calcium hydroxide (Ca(OH)₂) and bis(fluorosulfonyl)amine (HN(SO₂F)₂) in THF proceed via a two-step mechanism: (1) proton transfer to form Ca²⁺ and N(SO₂F)₂⁻ ions, followed by (2) precipitation of the product through solvent evaporation. However, residual chloride or sulfate impurities from starting materials require post-synthetic anion exchange using silver bis(fluorosulfonyl)imide (AgN(SO₂F)₂) or lithium variants.
Kinetic studies of anion exchange reactions reveal that stoichiometric excesses of 1.2–1.5 equivalents of AgN(SO₂F)₂ are optimal for >99% purity. Higher equivalents induce colloidal aggregation, while lower ratios leave 5–10% impurity levels. Crystallographic analyses confirm that anion-deficient conditions produce mixed-ligand complexes, such as Ca(N(SO₂F)₂)(OH), which degrade thermal stability by 40–60°C.
Table 2: Anion Sources and Purity Outcomes
| Anion Source | Equivalents | Purity (%) | Byproducts Identified |
|---|---|---|---|
| Silver bis(fluorosulfonyl)imide | 1.2 | 99.2 | None |
| Lithium bis(fluorosulfonyl)imide | 1.5 | 98.7 | LiCl (0.8%) |
| Potassium bis(fluorosulfonyl)imide | 1.0 | 94.5 | K₂SO₄ (3.1%) |
Scaling bis[bis(fluorosulfonyl)amino]calcium synthesis introduces challenges in heat management, reagent handling, and waste mitigation. Batch reactors exceeding 100 L capacity face exothermic risks during the Ca(OH)₂–HN(SO₂F)₂ reaction, requiring cooling rates of 2–4°C/min to prevent thermal runaway. Continuous flow systems with micromixer arrays improve temperature control, reducing byproduct formation by 70% compared to batch methods.
Corrosion-resistant materials like Hastelloy C-276 are essential for handling fluorosulfonyl ligands, which degrade stainless steel reactors within 50–100 cycles. Economic analyses highlight solvent recovery as a critical cost factor; THF recycling via distillation achieves 85–90% recovery rates, lowering production costs by 30%.
Table 3: Batch vs. Continuous Flow Production Metrics
| Parameter | Batch Reactor (100 L) | Continuous Flow (10 L/hr) |
|---|---|---|
| Yield | 78% | 92% |
| Byproduct Formation | 12% | 3.5% |
| Cooling Energy Demand | 15 kWh/kg | 8 kWh/kg |
| Solvent Recovery | 70% | 90% |
Bis[bis(fluorosulfonyl)amino]calcium demonstrates a distinctive two-point activation mechanism in sulfur(VI)-fluoride exchange reactions that represents a significant advancement in catalytic reaction engineering. The calcium center coordinates simultaneously to two critical positions on the sulfur(VI) fluoride substrate, creating a bidentate interaction that fundamentally alters the reaction pathway [1] [2] [3].
The first coordination point involves the calcium center binding to the departing fluoride atom at a distance of 2.3 Å in the transition state. This interaction stabilizes the developing negative charge on the fluoride as it dissociates from the sulfur center. The second coordination point occurs through calcium binding to one of the sulfonyl oxygen atoms at 2.7 Å, which activates the sulfur(VI) center by increasing its electrophilicity toward nucleophilic attack [1] [2].
This dual coordination mode has been confirmed through extensive computational studies and experimental validation. Density functional theory calculations reveal that the two-point activation is remarkably consistent across all computed transition state isomers, with deviations of only ±0.0 Å for the calcium-fluoride distance and ±0.1 Å for the calcium-oxygen distance. The geometric constraints imposed by this bidentate coordination cannot be circumvented, as attempts to isolate transition states without this dual binding mode have consistently failed [1].
The thermodynamic implications of this activation mechanism are substantial. The computed Gibbs free energy barrier for the calcium-mediated process is 21.3 kcal/mol, which correlates excellently with experimental measurements of 21.5 ± 0.14 kcal/mol [1] [2]. This represents a dramatic reduction compared to uncatalyzed processes, which exhibit barriers exceeding 50 kcal/mol.
The mechanistic pathway proceeds through a concerted substitution mechanism rather than a stepwise addition-elimination process. Intrinsic reaction coordinate analyses from multiple transition state geometries consistently connect to ground state reactant and product complexes without forming five-coordinate sulfur(VI) intermediates that would characterize an addition-elimination mechanism [1]. The linear nitrogen-sulfur-fluoride angle of 175° in the transition state, combined with the simultaneous formation and breaking of bonds, supports this concerted pathway.
The catalytic efficiency of bis[bis(fluorosulfonyl)amino]calcium in sulfur(VI)-fluoride exchange reactions results from a sophisticated interplay of Lewis acid-base interactions that create synergistic effects essential for optimal reactivity. The calcium center functions as a strong Lewis acid, particularly when coordinated to weakly binding ligands such as bistriflimide anions, while 1,4-diazabicyclo[2.2.2]octane provides complementary Brønsted base activation [1] [2] [4].
The Lewis acid activation by calcium operates through direct coordination to the sulfur(VI) fluoride substrate. Natural population analysis reveals that the fluoride atom charge increases in magnitude from -0.485 in the ground state to -0.828 in the transition state, indicating significant charge development that is stabilized by calcium coordination. Simultaneously, the sulfur-fluoride bond elongates by 0.7 Å compared to the unactivated substrate, demonstrating the profound effect of calcium coordination on bond activation [1].
Computational investigations have definitively established that 1,4-diazabicyclo[2.2.2]octane functions exclusively as a Brønsted base rather than a Lewis base in these transformations. Alternative mechanisms where 1,4-diazabicyclo[2.2.2]octane acts as a Lewis base nucleophile yield transition state energies of 51.2 kcal/mol, which are 29.9 kcal/mol higher than the Brønsted base pathway [1]. This energy difference renders the Lewis base mechanism inaccessible under typical reaction conditions.
The Brønsted base activation occurs through proton abstraction from the nucleophilic amine during its addition to the sulfur(VI) center. In the optimized transition state geometry, the amine nucleophile adds to sulfur in the equatorial position while transferring its proton to 1,4-diazabicyclo[2.2.2]octane in the axial position. This spatial arrangement minimizes steric interactions while maximizing the stabilizing effects of proton transfer [1].
The synergistic nature of these interactions becomes apparent when examining individual component effects. Calcium activation alone, without 1,4-diazabicyclo[2.2.2]octane, results in incomplete reactions with poor yields. Conversely, 1,4-diazabicyclo[2.2.2]octane without calcium provides only trace amounts of product formation [4]. The combination of both components under optimized conditions achieves yields of 94% for sulfonamide formation in less than 30 minutes at room temperature [4].
The pre-activation resting state has been identified as a seven-coordinate calcium complex featuring one coordinating 1,4-diazabicyclo[2.2.2]octane molecule, one amine nucleophile, and one tetrahydrofuran solvent molecule. This complex represents the thermodynamically most stable configuration among multiple possible coordination isomers and serves as the starting point for substrate activation [1].
Solvent effects play a crucial role in modulating the Lewis acid-base synergy. The transition from tert-amyl alcohol to tetrahydrofuran as solvent, combined with 1,4-diazabicyclo[2.2.2]octane addition, enables room temperature reactions compared to the 60°C required in alcoholic media [4]. This solvent dependence reflects the delicate balance of coordination equilibria that govern the catalytic cycle.
The application of bis[bis(fluorosulfonyl)amino]calcium in medicinal chemistry has demonstrated remarkable versatility in synthesizing pharmaceutically relevant intermediates across multiple therapeutic areas. The unified activation strategy enables access to sulfamides, sulfamates, and sulfonamides from their corresponding sulfur(VI) fluoride precursors under mild conditions suitable for complex molecule synthesis [5] [4] [6].
A particularly noteworthy case study involves the synthesis of fedratinib intermediates, an orphan drug approved for treating myelofibrosis. Traditional synthetic routes required early-stage amidation with sulfonyl chlorides followed by multiple nucleophilic aromatic substitutions. The calcium-mediated approach utilizes 3-nitrobenzenesulfonyl fluoride as starting material, proceeding through reduction and nucleophilic aromatic substitutions to generate the key sulfonyl fluoride intermediate. Final amidation produces fedratinib in 93% yield with 1.22 g isolated product, demonstrating practical scalability [7].
The method has proven exceptionally valuable in parallel medicinal chemistry applications, where rapid structure-activity relationship exploration requires robust, functional group tolerant transformations. Implementation across three sulfur(VI) fluoride templates with diverse amine libraries generated over 100 unique nitrogen-containing sulfur(VI) compounds with high overall success rates: sulfonamides (40/44 compounds), sulfamates (27/31 compounds), and sulfamides (35/44 compounds) [4].
Estrone-derived sulfamate synthesis exemplifies the method's utility in hormone-related drug development. The transformation of 4-cyanophenyl fluorosulfate with secondary amines proceeds in 98% yield on 1.2 mmol scale, producing near-quantitative yields of the estrone-derived sulfamate. This efficiency is particularly significant given the sensitivity of steroid frameworks to harsh reaction conditions [4].
The synthesis of complex sulfonamide intermediates bearing trifluoromethylpyridine moieties demonstrates compatibility with electron-deficient heterocycles commonly found in pharmaceutical compounds. Reactions of benzenesulfonyl fluoride with 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine proceed with 75% yield using only 10 mol% calcium catalyst, 20 mol% 1,4-diazabicyclo[2.2.2]octane, and tetramethyldisiloxane as fluoride scavenger at 50°C [1].
Functional group tolerance studies reveal compatibility with acid-sensitive protecting groups including Boc and acetal functionalities, primary amides, halides, alkynes, and multiple heterocyclic frameworks. The mild reaction conditions (room temperature, neutral pH) preserve these sensitive functionalities that would be compromised under traditional sulfonyl chloride chemistry conditions [4].
The development of calcium-catalyzed protocols has addressed longstanding challenges in sulfamoyl fluoride activation. Disubstituted sulfamoyl fluorides, which possess reduced electrophilicity due to electron donation from nitrogen substituents, typically require forcing conditions for sulfur-fluoride exchange. The calcium-1,4-diazabicyclo[2.2.2]octane system enables room temperature activation of these challenging substrates with excellent yields [5] [4].
Recent investigations have extended the methodology to include sulfuramidimidoyl fluorides as bioisosteres for traditional sulfonamides. These novel scaffolds offer potential advantages in drug design through altered hydrogen bonding patterns and metabolic stability profiles. The calcium-mediated approach provides access to these structures through controlled reactivity that would be difficult to achieve through alternative synthetic routes [8].
The impact on pharmaceutical process chemistry has been significant, with multiple industrial applications reported. The robust nature of the transformations, combined with straightforward workup procedures and minimal side product formation, makes the methodology attractive for large-scale synthesis. Quality control benefits from the stable nature of sulfur(VI) fluoride starting materials compared to the hydrolytic instability of sulfonyl chlorides [4] [7].
Long-term stability studies of sulfur(VI) fluoride intermediates demonstrate superior shelf-life compared to traditional sulfur(VI) chloride reagents. This stability advantage enables strategic stockpiling of key intermediates and supports just-in-time manufacturing approaches that reduce inventory costs while maintaining synthetic flexibility [6].